Product packaging for Benzo[a]pyrene-11,12-diol(Cat. No.:CAS No. 65277-41-0)

Benzo[a]pyrene-11,12-diol

Cat. No.: B1234016
CAS No.: 65277-41-0
M. Wt: 284.3 g/mol
InChI Key: PDJGMYRLJBMBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[a]pyrene-11,12-diol is a dihydrodiol metabolite in the polycyclic aromatic hydrocarbon (PAH) metabolic pathway. It is formed from the precursor benzo[a]pyrene, a well-characterized Group 1 carcinogen found in tobacco smoke, grilled meats, and combustion emissions . This compound is a critical intermediate for researchers studying metabolic activation, as it can be further metabolized by cytochrome P450 enzymes into the ultimate carcinogenic species, diol-epoxides . These highly reactive diol-epoxides can form stable adducts with DNA, leading to mutations and initiating carcinogenesis . Studying this compound is therefore essential for investigating the mechanisms of PAH-induced toxicity, understanding the role of specific metabolic enzymes in detoxification and activation, and assessing genetic damage and cancer risk in experimental models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2 B1234016 Benzo[a]pyrene-11,12-diol CAS No. 65277-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-11,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJGMYRLJBMBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=C(C5=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70215609
Record name Benzo(a)pyrene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65277-41-0
Record name 11,12-Dihydroxybenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65277-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(a)pyrene-11,12-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-11,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70215609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Formation and Enzymatic Biotransformation Pathways

Precursor Compounds and Initial Enzymatic Epoxidation

The journey to Benzo[a]pyrene-11,12-diol begins with the parent compound, Benzo[a]pyrene (B130552), a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials. osti.gov The initial and rate-limiting step in its metabolic conversion to a diol is the epoxidation of the 11,12-double bond, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. vulcanchem.com

Role of Cytochrome P450 Isoforms in Benzo[a]pyrene Epoxidation (e.g., CYP1A1, CYP1B1)

The epoxidation of Benzo[a]pyrene at the 11,12-position to form Benzo[a]pyrene-11,12-epoxide is primarily carried out by specific isoforms of the cytochrome P450 family, notably CYP1A1 and CYP1B1. vulcanchem.commdpi.com These enzymes are central to the phase I metabolism of xenobiotics. mdpi.com While both CYP1A1 and CYP1B1 are implicated in the oxidation of BaP, their relative contributions can vary depending on the tissue and individual genetic polymorphisms. aacrjournals.orgnih.gov Studies have shown that both CYP1A1 and CYP1B1 can be induced by exposure to PAHs like Benzo[a]pyrene itself, through the activation of the aryl hydrocarbon receptor (AhR). nih.gov This induction can enhance the rate of BaP metabolism, including the formation of epoxide intermediates. While much of the research has focused on the formation of the highly carcinogenic Benzo[a]pyrene-7,8-diol-9,10-epoxide, the formation of other diols, including the 11,12-diol, is a recognized metabolic pathway. mdpi.comnih.gov

Stereoselective Formation of Epoxide Intermediates

The enzymatic epoxidation of the pro-chiral Benzo[a]pyrene molecule can result in the formation of stereoisomeric epoxide intermediates. The stereoselectivity of CYP1A1 and CYP1B1 plays a crucial role in determining the specific enantiomers of Benzo[a]pyrene-11,12-epoxide that are formed. This stereoselectivity is a key factor that influences the subsequent metabolic steps and the ultimate biological activity of the metabolites.

Hydrolysis of Benzo[a]pyrene Epoxides to Diols

The Benzo[a]pyrene-11,12-epoxide intermediate is a reactive electrophile that can be detoxified through enzymatic hydrolysis to the corresponding diol. This critical step is catalyzed by epoxide hydrolase enzymes.

Mechanistic Contributions of Epoxide Hydrolase Enzymes

Microsomal epoxide hydrolase (mEH) is the primary enzyme responsible for the hydrolysis of Benzo[a]pyrene-11,12-epoxide. vulcanchem.comal-edu.com This enzyme catalyzes the addition of a water molecule to the epoxide ring, resulting in the formation of a trans-dihydrodiol. al-edu.com This hydration reaction is a crucial detoxification step, as it converts the reactive epoxide into a more stable and water-soluble diol, which can then be more readily conjugated and excreted from the body. al-edu.com The activity of epoxide hydrolase is therefore a critical determinant in the balance between the detoxification and bioactivation of Benzo[a]pyrene. nih.gov

Identification and Characterization of Metabolically Relevant Isomers

The enzymatic processing of Benzo[a]pyrene at the 11,12-position results in the formation of distinct stereoisomers of this compound. The identification and characterization of these isomers are essential for understanding their metabolic fate and biological implications.

Research utilizing techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) has enabled the separation and identification of these metabolites. nih.govmdpi.com Studies with the bacterium Mycobacterium vanbaalenii PYR-1 have been particularly informative in elucidating the stereochemistry of the 11,12-diol isomers. These studies have shown that this bacterium produces cis-11,12-dihydrodiol with a high degree of optical purity, specifically in the (11S,12R)-configuration. vulcanchem.comscispace.comresearchgate.net In contrast, the trans-11,12-dihydrodiol is formed as a racemic mixture, containing equal amounts of the (11S,12S) and (11R,12R) enantiomers. vulcanchem.comscispace.comresearchgate.net The specific stereochemistry of the diol isomers can influence their subsequent metabolism and interaction with other cellular components.

Enzyme/ProcessMetabolite FormedKey Findings
Cytochrome P450 (CYP1A1, CYP1B1) Benzo[a]pyrene-11,12-epoxideCatalyzes the initial epoxidation of Benzo[a]pyrene at the 11,12-position. Both isoforms are involved in this process.
Epoxide Hydrolase (mEH) This compoundHydrolyzes the epoxide intermediate to form the corresponding dihydrodiol.
Bacterial Metabolism (M. vanbaalenii PYR-1) cis-Benzo[a]pyrene-11,12-dihydrodiolProduced with 100% optical purity in the (11S,12R)-configuration. vulcanchem.comscispace.comresearchgate.net
Bacterial Metabolism (M. vanbaalenii PYR-1) trans-Benzo[a]pyrene-11,12-dihydrodiolFormed as a racemic mixture of (11S,12S) and (11R,12R) enantiomers. vulcanchem.comscispace.comresearchgate.net

Positional Isomers and Their Relative Formation Rates

The enzymatic oxidation of benzo[a]pyrene can occur at several double bonds, resulting in a variety of positional dihydrodiol isomers. The primary isomers identified in metabolic studies include benzo[a]pyrene-4,5-dihydrodiol, benzo[a]pyrene-7,8-dihydrodiol, benzo[a]pyrene-9,10-dihydrodiol, and benzo[a]pyrene-11,12-dihydrodiol. researchgate.netinchem.org The formation of these isomers has been observed across different species and tissues, including bacteria and mammals. nih.govinchem.org

In bacterial systems, certain species have demonstrated the ability to oxidize B[a]P at multiple sites. For instance, Mycobacterium vanbaalenii PYR-1 is known to initially oxidize benzo[a]pyrene at the C-4,5, C-9,10, and C-11,12 positions, producing the corresponding dihydrodiols as major intermediates. researchgate.net Similarly, studies with Bacillus subtilis suggest that initial oxidation occurs at the C-11,12, C-7,8, and C-9,10 positions.

In mammalian systems, the profile of dihydrodiol metabolites can vary depending on the tissue and the specific cytochrome P450 enzymes present. inchem.orgmdpi.com For example, homogenates of mouse colonic mucosa metabolize B[a]P into 4,5-, 7,8-, and 9,10-dihydrodiols. inchem.org In human kidney cells, the identified metabolites include B[a]P-9,10-diol, B[a]P-4,5-diol, and B[a]P-7,8-diol. inchem.org The B[a]P-7,8-diol is a key intermediate in the pathway leading to the formation of the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide. wikipedia.orgnih.gov

The relative rates of formation for these positional isomers are dependent on the catalytic activity of specific P450 isoforms. P450 1A1 is recognized as having the highest turnover numbers for the formation of all B[a]P dihydrodiols. nih.gov However, other isoforms like P450 1A2, 2C9, 2C19, and 3A4 also contribute significantly to the formation of specific metabolites. nih.gov For instance, in human liver microsomes, the formation of the proximate mutagen B[a]P-7,8-diol is predicted to be driven mainly by P450 1A2, 2C9, and 2C19. nih.gov Quantitative studies using human recombinant P450 enzymes have provided specific formation rates for the 7,8-diol and 9,10-diol isomers, although comprehensive comparative data including the 11,12-diol is limited in mammalian systems. nih.govresearchgate.net

Table 1: Identified Positional Dihydrodiol Isomers of Benzo[a]pyrene in Various Biological Systems

Biological SystemB[a]P-4,5-diolB[a]P-7,8-diolB[a]P-9,10-diolB[a]P-11,12-diolSource
Mycobacterium vanbaalenii PYR-1 researchgate.net
Human Kidney Cells inchem.org
Mouse Colonic Mucosa inchem.org
Human Bronchoalveolar H358 Cells nih.gov

Table 2: Formation Rates of Benzo[a]pyrene Dihydrodiols by Human Cytochrome P450 Enzymes

EnzymeMetaboliteFormation Rate (nmol/min/nmol P450)Source
P450 1A1B[a]P-7,8-diol0.38 nih.gov
P450 1B1B[a]P-7,8-diol0.17 nih.gov
P450 1A2B[a]P-7,8-diolUndetectable nih.gov
P450 1A1B[a]P-9,10-diol1.75 ± 0.29 researchgate.net
B[a]P-7,8-diol0.11 ± 0.01
Note: Data represents metabolism in the presence of epoxide hydrolase. Rates for the 11,12-diol isomer were not reported in these studies.

Stereoisomeric Diastereomers and Enantiomers (e.g., cis- and trans-dihydrodiols)

The formation of dihydrodiols from benzo[a]pyrene is a stereospecific process, leading to various stereoisomers, including diastereomers (cis and trans) and their respective enantiomers. The specific stereochemistry of the resulting diol is determined by the enzyme system involved. nih.govresearchgate.net

In the case of this compound, detailed stereochemical analysis has been conducted in microbial systems. Studies on Mycobacterium vanbaalenii PYR-1 have revealed the formation of both cis- and trans-11,12-dihydrodiol diastereomers. nih.govresearchgate.net The enzymatic mechanisms for the formation of these two diastereomers are distinct. The formation of trans-11,12-dihydrodiol is attributed to the action of a cytochrome P450-type monooxygenase, which forms a benzo[a]pyrene-11,12-epoxide intermediate, followed by hydrolysis via an epoxide hydrolase. nih.gov In contrast, the cis-11,12-dihydrodiol is formed through the action of a dioxygenase, which incorporates both atoms of molecular oxygen directly into the aromatic ring. nih.gov

Further analysis using chiral stationary-phase HPLC has elucidated the specific enantiomeric composition of these diastereomers formed by M. vanbaalenii PYR-1. researchgate.net The trans-benzo[a]pyrene-11,12-dihydrodiol was found to be an equal, or racemic, mixture of the 11S,12S and 11R,12R enantiomers. researchgate.net Conversely, the cis-benzo[a]pyrene-11,12-dihydrodiol was produced with high stereoselectivity, consisting of the 11S,12R enantiomer with 100% optical purity. researchgate.net This highlights the high degree of stereo- and regioselectivity of the oxygenase enzymes in this bacterium. researchgate.net

Table 3: Stereoisomers of this compound Formed by Mycobacterium vanbaalenii PYR-1

DiastereomerAbsolute Configuration (Enantiomer)Relative Abundance / Optical PuritySource
trans-Benzo[a]pyrene-11,12-dihydrodiol11S,12S50% (Part of a racemic mixture) researchgate.net
11R,12R50% (Part of a racemic mixture)
cis-Benzo[a]pyrene-11,12-dihydrodiol11S,12R100% Optical Purity researchgate.net

Further Metabolic Fates and Deactivation Pathways

Enzymatic Oxidation to Diol Epoxides

The oxidation of dihydrodiols to diol epoxides is a critical activation step for many polycyclic aromatic hydrocarbons (PAHs).

The cytochrome P450 (P450) superfamily of enzymes is instrumental in the metabolic activation of PAHs. osti.govnih.gov Specifically, isoforms such as CYP1A1 and CYP1B1 are recognized for their primary role in activating benzo[a]pyrene (B130552) (B[a]P) to epoxide intermediates. osti.gov Dihydrodiol derivatives of B[a]P, including the 11,12-diol, can be further metabolized by these P450 enzymes into highly reactive diol epoxides. osti.govoregonstate.edu This process involves the addition of an oxygen atom to a double bond, forming an epoxide ring on the diol structure. ontosight.ai While much of the research focus has been on the benzo[a]pyrene-7,8-dihydrodiol due to its potent carcinogenicity, the general pathway of P450-mediated oxidation applies to other diols as well. osti.gov For instance, studies on the degradation of B[a]P by Mycobacterium vanbaalenii PYR-1 have shown the formation of benzo[a]pyrene trans-11,12-dihydrodiol, which is understood to be formed via an initial epoxidation at the 11,12-position by a P450 enzyme, followed by hydrolysis. asm.orgasm.org This indicates that the 11,12-position is susceptible to P450-catalyzed epoxidation.

The metabolic activation of B[a]P and its diols is a complex process influenced by the specific P450 enzymes present. nih.gov Human P450 families 1, 2, and 3 are all involved in the metabolism of B[a]P, with family 1 enzymes (CYP1A1, CYP1A2, and CYP1B1) playing a dominant role in the activation processes. preprints.orgpreprints.org

The stereochemistry of the diol epoxides formed from B[a]P diols is a critical determinant of their biological activity. The orientation of the epoxide ring relative to the hydroxyl groups can result in either syn or anti diastereomers. For the well-studied benzo[a]pyrene-7,8-diol-9,10-epoxide, the anti-isomer is generally more tumorigenic than the syn-isomer. smolecule.com

In the case of benzo[a]pyrene-11,12-diol, the enzymatic oxidation is also subject to stereochemical control. Research on the metabolism of B[a]P by Mycobacterium vanbaalenii PYR-1 revealed specific stereochemical outcomes for the diols formed. While benzo[a]pyrene cis-11,12-dihydrodiol was produced with 100% optical purity as the (11S,12R)-enantiomer, the trans-11,12-dihydrodiol was formed as a racemic mixture of (11S,12S) and (11R,12R) enantiomers. asm.org The formation of a racemic trans-diol suggests a lack of stereoselectivity by the epoxide hydrolase enzyme that hydrolyzes the initial benzo[a]pyrene 11,12-epoxide, assuming the preceding P450 epoxidation was stereoselective. asm.org Conversely, a non-stereoselective P450 and a highly stereoselective epoxide hydrolase could also lead to this result. asm.org This highlights the intricate enzymatic control over the stereochemistry of the metabolites. The subsequent oxidation of these specific enantiomers of the 11,12-diol to diol epoxides would likewise be influenced by the stereospecificity of the P450 enzymes involved. The conformation of the resulting diol epoxide adducts with DNA can vary, with trans adducts tending to reside in the minor groove and cis adducts intercalating, which in turn affects their biological consequences. nih.govpnas.org

Conjugation Reactions and Their Enzymatic Basis

Conjugation reactions represent a major detoxification pathway for PAH metabolites, increasing their water solubility and facilitating their excretion from the body. osti.gov

Glucuronidation, the transfer of a glucuronic acid moiety from uridine-5'-diphosphate (B1205292) glucuronic acid (UDPGA) to a substrate, is a key phase II metabolic pathway. osti.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites of B[a]P, including its dihydrodiols, are substrates for UGTs. nih.gov Several UGT isoforms, such as UGT1A1, 1A7, 1A8, 1A9, 1A10, and 2B7, have been shown to glucuronidate PAH diols. nih.govacs.org

While direct studies on the glucuronidation of this compound are limited, research on other B[a]P diols and hydroxylated metabolites provides insight into this process. For example, UGT2B7 can glucuronidate B[a]P trans-4,5- and 7,8-dihydrodiols. nih.gov However, the same study found that UGT16 did not have activity towards these dihydrodiols. nih.gov Furthermore, some hydroxylated B[a]P metabolites, such as 3-, 7-, and 11-hydroxyB[a]P, were not glucuronidated by either UGT2B7 or UGT16, despite being metabolized by human liver microsomes, suggesting the involvement of other UGT isoforms. nih.gov The efficiency of glucuronidation can exhibit significant interindividual variability, which may influence an individual's susceptibility to the effects of B[a]P. oup.com For the structurally similar dibenzo[def,p]chrysene-11,12-diol, UGT1A9 was found to be the most efficient at glucuronidation. nih.gov

UGT Isoforms Involved in the Glucuronidation of B[a]P Metabolites
UGT IsoformSubstrate(s)Activity
UGT1A1DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govacs.org
UGT1A4DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govacs.org
UGT1A7DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govacs.org
UGT1A8DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govacs.org
UGT1A9DB[a,l]P-trans-11,12-diol enantiomersMost efficient for certain glucuronide products. nih.govacs.org
UGT1A10DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govacs.org
UGT2B7B[a]P trans 4,5- and 7,8-dihydrodiols, DB[a,l]P-trans-11,12-diol enantiomersActive. nih.govnih.govacs.org
UGT1*6B[a]P trans 4,5- and 7,8-dihydrodiolsInactive. nih.gov
SULT Isoforms and their Activity on B[a]P-7,8-catechol
SULT IsoformMetabolite Ratio (M1:M2)Kinetic Profile
SULT1A1100:0Shows substrate inhibition. nih.gov
SULT1A382:18Follows Michaelis-Menten kinetics. nih.gov
SULT1E137:63Shows potent substrate inhibition. nih.gov

The conjugation of glutathione (B108866) (GSH) to reactive electrophiles is a critical detoxification mechanism catalyzed by glutathione S-transferases (GSTs). nih.gov GSTs are thought to primarily act on PAH epoxides and diol epoxides. nih.govacs.org Several GST isoenzymes, including those from the Alpha, Mu, and Pi classes, have been shown to catalyze the conjugation of GSH with B[a]P diol epoxides. doi.orgscispace.com For example, human GST A1-1 has been demonstrated to conjugate various bay and fjord region diol epoxides of PAHs. scispace.com Overexpression of GSTM1 and GSTM2 has been shown to reduce DNA adduct formation from B[a]P diol epoxides. nih.govacs.org

While the conjugation of GSH with the ultimate carcinogenic benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is considered a minor pathway in human hepatocytes, the non-carcinogenic reverse diol epoxide, anti-B[a]P-9,10-diol-7,8-epoxide, is more readily conjugated with GSH. doi.org This suggests that the structure of the diol epoxide significantly influences its susceptibility to GSH conjugation. Although direct evidence for the glutathione conjugation of this compound epoxide is scarce, it is plausible that as a diol epoxide, it could be a substrate for certain GST isozymes, contributing to its detoxification.

Non-Enzymatic Degradation and Transformation Studies

While the enzymatic metabolism of benzo[a]pyrene and its derivatives is extensively studied, the non-enzymatic degradation and transformation of its metabolites, such as this compound, are less characterized. Research in this area is crucial for understanding the compound's environmental fate and its potential for non-biological reactions within cellular environments. Studies on the parent compound, Benzo[a]pyrene (BaP), and related structures provide insights into potential non-enzymatic pathways, including photodegradation and chemical oxidation.

Research into the stability of BaP and its derivatives in various organic solvents has shown that degradation processes can occur, particularly under the influence of light. pjoes.com The photodegradation of the parent BaP has been observed to yield various products, indicating that light can induce transformations in this class of compounds. pjoes.comresearchgate.net For instance, studies on BaP photodegradation in different solvents have identified products such as benzo[a]pyrene-4,5-dihydrodiol and isomers of hydroxy-BaP-dione. pjoes.comresearchgate.net Another study detected the formation of benzo[a]pyrene diones (BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione) and a 6-seco-benzo[a]pyrene derivative following photooxidation. cdnsciencepub.com

Theoretical studies using density functional theory (DFT) have explored the degradation of BaP initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can be present in biological systems independent of enzymatic activity. acs.org These calculations suggest that oxidation is a feasible non-enzymatic degradation pathway, leading to the formation of various BaP quinones. acs.org While these studies focus on the parent BaP, the principles of oxidative degradation could potentially apply to its diol derivatives.

The reaction of activated BaP with nucleophilic compounds has also been investigated through non-enzymatic chemical models. Oxidation of BaP with agents like iodine or ferric ions can generate reactive cationic species that are subsequently trapped by nucleophiles. psu.edu These reactions have been shown to selectively produce 6-substituted benzopyrenes, indicating a high degree of positive-charge localization at the 6-carbon atom in the reactive intermediate. psu.edu Although this research was conducted on the parent hydrocarbon, it highlights a potential non-enzymatic pathway for the transformation of the benzo[a]pyrene ring system.

While direct experimental data on the non-enzymatic degradation of this compound is limited, the findings from studies on the parent compound suggest potential transformation routes. The stability of the diol is a key factor, and like other polycyclic aromatic hydrocarbons, it is susceptible to photooxidation and reactions with reactive oxygen species.

Table 1: Identified Products from Non-Enzymatic Degradation Studies of Parent Benzo[a]pyrene

This table summarizes the products identified in non-enzymatic degradation studies of the parent compound, Benzo[a]pyrene, which may inform potential transformation pathways for its diol derivatives.

Degradation MethodParent CompoundIdentified ProductsReference
PhotodegradationBenzo[a]pyreneBenzo[a]pyrene-4,5-dihydrodiol, Hydroxy-BaP-dione isomer pjoes.comresearchgate.net
PhotooxidationBenzo[a]pyreneBenzo[a]pyrene-1,6-dione, Benzo[a]pyrene-3,6-dione, Benzo[a]pyrene-6,12-dione, 6-seco-benzo[a]pyrene derivative cdnsciencepub.com
Chemical OxidationBenzo[a]pyrene6-substituted benzopyrenes psu.edu
Theoretical (DFT)Benzo[a]pyreneBaP-1,6-quinone, BaP-3,6-quinone, BaP-4,6-quinone, BaP-6,12-quinone acs.org

Stereochemical Aspects and Chiral Recognition in Biochemical Systems

Enantiomeric Synthesis and Resolution Methodologies for Benzo[a]pyrene-11,12-diol and its Metabolites

The synthesis of specific enantiomers of this compound and its metabolites is essential for studying their differential biological activities. Various chemical and biological methods have been developed for this purpose.

Chemical Synthesis: Novel and efficient syntheses for various phenol (B47542) and quinone metabolites of benzo[a]pyrene (B130552) (BP) have been reported. nih.gov For instance, the synthesis of BP phenols often involves a key step of Palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.gov Subsequent oxidation of these phenols using hypervalent iodine reagents like IBX or TBI can yield different quinone isomers with regioselectivity. nih.gov These synthetic methods are designed to be adaptable for producing 13C-labelled analogues, which are crucial as standards for sensitive analytical techniques like LC-MS/MS. nih.gov

Microbial Metabolism: Certain microorganisms, such as the bacterium Mycobacterium vanbaalenii PYR-1, have demonstrated the ability to metabolize benzo[a]pyrene through stereospecific pathways. vulcanchem.com This bacterium produces cis-11,12-dihydrodiol with 100% optical purity. vulcanchem.comasm.org Such microbial systems present a valuable tool for the enantioselective synthesis of specific stereoisomers. vulcanchem.com

Resolution of Enantiomers: Chiral stationary-phase high-performance liquid chromatography (CSP-HPLC) is a key technique for resolving the enantiomers of benzo[a]pyrene dihydrodiols. asm.org This method allows for the separation and quantification of individual stereoisomers, which is fundamental for studying their distinct biological properties. asm.org For example, CSP-HPLC has been used to resolve the enantiomers of trans-11,12-dihydrodiol and to determine the enantiomeric composition of cis-4,5-dihydrodiol produced by M. vanbaalenii PYR-1. asm.org The development of HPLC columns with pentafluorophenyl stationary phases has further improved the chromatographic resolution of diol epoxide adducts. mdpi.com

Below is an interactive data table summarizing methodologies for enantiomeric synthesis and resolution.

Absolute Configuration Determination and Conformational Analysis

The absolute configuration and conformational preferences of this compound enantiomers are crucial for understanding their interactions with biological systems.

Absolute Configuration: The absolute stereochemistry of benzo[a]pyrene dihydrodiol metabolites has been determined using techniques like chiral stationary-phase HPLC analysis in combination with spectral methods such as circular dichroism. asm.org For instance, in studies with Mycobacterium vanbaalenii PYR-1, the cis-11,12-dihydrodiol was found to have an 11S,12R configuration with 100% optical purity. asm.org In contrast, the trans-11,12-dihydrodiol produced by the same bacterium was a racemic mixture of 11S,12S and 11R,12R enantiomers. asm.org The absolute configurations of diol epoxide adducts have been assigned by measuring their CD spectra. pnas.org

Conformational Analysis: The conformation of this compound and its derivatives influences their biological activity. The cis-11,12-dihydrodiol adopts an 11S,12R configuration. vulcanchem.com The diol epoxide metabolites of benzo[a]pyrene exist as pairs of diastereomers, where the benzylic hydroxyl group is either cis or trans to the epoxide oxygen. pnas.orgnih.gov The conformation of DNA adducts formed from these diol epoxides is also stereoisomer-dependent. For example, trans N2-BPDE-dG adducts typically adopt an external minor groove conformation with minimal distortion of the DNA helix, while cis adducts tend to have an intercalative conformation. oup.com

The following interactive table details the determined absolute configurations of this compound and its related metabolites.

Differential Reactivity of this compound Enantiomers

The enantiomers of this compound exhibit significant differences in their reactivity, particularly in their interactions with enzymes and in the formation of DNA adducts. This differential reactivity is a key determinant of their varying biological and toxicological effects.

The metabolic activation of benzo[a]pyrene and its dihydrodiol metabolites is highly stereoselective, with different cytochrome P450 (CYP) enzymes showing distinct preferences for specific enantiomers.

Cytochrome P450 Enzymes: Human CYP1A1 and CYP1B1 are the primary enzymes involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene. psu.edunih.gov These enzymes catalyze the stereospecific biotransformation of dibenzo[a,l]pyrene (B127179) (DB[a,l]P) to predominantly two of the four possible stereoisomers of its diol epoxide. nih.gov Specifically, for DB[a,l]P, CYP1A1 is the most active human P450 in its metabolism. psu.edu The order of activity for the formation of the 11,12-dihydrodiol is CYP1A1 > 2C9 > 1A2 > 2B6 > 3A4. psu.edu

Stereoselectivity in Metabolism: The metabolism of the potent carcinogen dibenzo[a,l]pyrene shows that the (-)-trans-(11R,12R)-diol is the exclusive precursor for the formation of stable DNA adducts when activated by CYP1A1- and CYP1B1-expressing cells. tandfonline.com Although the (+)-(11S,12S)-diol is also formed, it contributes much less to DNA binding. tandfonline.com This highlights the high degree of stereoselectivity in the enzymatic activation process.

Epoxide Hydrolase: Following the initial epoxidation by CYPs, epoxide hydrolase catalyzes the hydrolysis of the resulting arene oxides to dihydrodiols. The stereoselectivity of this enzyme also plays a role in the final enantiomeric composition of the diols. asm.org For example, the formation of a racemic mixture of trans-11,12-dihydrodiol by M. vanbaalenii PYR-1 could be explained by either a highly stereoselective CYP and a non-stereoselective epoxide hydrolase, or vice versa. asm.org

The interactive data table below presents research findings on the stereoselective interaction of this compound with enzymes.

The stereochemistry of the diol epoxide metabolites of benzo[a]pyrene directly influences the structure and formation of DNA adducts, which are critical events in chemical carcinogenesis.

Predominant Adducts: In the case of dibenzo[a,l]pyrene, the major DNA adducts are formed from the (-)-anti-(11R,12S,13S,14R)- and (+)-syn-(11S,12R,13S,14R)-11,12-diol-13,14-epoxides. aacrjournals.org These diol epoxides preferentially bind to the deoxyadenosine (B7792050) residues of DNA. aacrjournals.org

Enantiomeric Preference: Studies in human mammary carcinoma MCF-7 cells have shown that the (-) enantiomer of DB[a,l]P-11,12-diol (R,R) is preferentially metabolized to (-)-anti-DB[a,l]PDE (R,S,S,R), while the (+) enantiomer (S,S) is preferentially metabolized to (+)-syn-DB[a,l]PDE (S,R,S,R). oup.com The major adducts are formed with deoxyadenosine. oup.com

Mechanism of Adduct Formation: The formation of DNA adducts occurs through the nucleophilic attack of DNA bases on the electrophilic carbon atoms of the diol epoxide ring. The stereochemistry of the diol epoxide determines the facial orientation of the attack and the resulting conformation of the adduct. For instance, the reaction of anti-BPDE with DNA primarily results in a trans opening of the epoxide ring by the exocyclic amino group of guanine (B1146940). acs.org However, cis addition can also occur. acs.org

Influence of Halide Ions: The presence of halide ions, such as chloride, can catalyze the alkylation of DNA by anti-BPDE, favoring the formation of cis adducts through a halohydrin intermediate. pnas.org This pathway may be biologically significant in environments with relatively high intracellular chloride concentrations. pnas.org

This interactive table summarizes the mechanistic focus on stereospecificity in adduct formation.

Computational Modeling of Stereoisomeric Properties and Energetics

Computational modeling provides valuable insights into the structural and energetic properties of this compound stereoisomers and their interactions with biological macromolecules.

DNA Adduct Conformations: Computer-generated graphic models have been used to visualize the conformations of DNA adducts formed from diol epoxides of polycyclic aromatic hydrocarbons. tandfonline.com These models help in understanding how the stereochemistry of the adduct influences the local DNA structure. tandfonline.com

Interaction with DNA and Repair Proteins: Molecular docking studies have been employed to investigate the interactions of different diastereomers of dibenzo[a,l]pyrene-diol-epoxides (DBPDEs) with DNA and nucleotide excision repair (NER) proteins. biointerfaceresearch.comresearchgate.net These studies have revealed that different stereoisomers exhibit varying binding affinities and preferences for specific DNA sequences and repair proteins. biointerfaceresearch.comresearchgate.net For example, (±)-anti- and (-)-syn-DBPDEs were found to interact more strongly with dT20, while (+)-syn-DBPDE showed a strong interaction with dG6. biointerfaceresearch.com

Energetics of Adduct Formation: Computational methods can be used to calculate the energetics of adduct formation, providing a theoretical basis for the observed stereoselectivity in these reactions. By understanding the relative stabilities of different transition states and products, researchers can predict the most likely pathways for adduct formation.

Thermal Stability of Modified DNA: Experimental studies have shown that the stereochemistry of DB[a,l]PDE-N6-dA lesions significantly affects the thermal stability of DNA duplexes. sci-hub.se Duplexes containing lesions with an R absolute configuration at C14 of the DB[a,l]PDE residue showed increased thermal stability, while those with an S configuration had decreased stability. sci-hub.se This differential effect on DNA stability is likely related to the distinct conformations adopted by the stereoisomeric adducts.

This interactive table presents findings from computational modeling studies.

Molecular Interactions with Biological Macromolecules: Mechanistic Investigations

DNA Adduct Formation Mechanisms

No specific data is available in the scientific literature regarding the covalent binding of Benzo[a]pyrene-11,12-diol or its potential metabolites to DNA.

There are no published studies characterizing the structure of DNA adducts derived specifically from this compound.

Research on the sequence specificity or the conformational changes in DNA induced by adducts from this compound has not been reported.

Protein Adduct Formation and Covalent Binding Mechanisms

Specific protein targets and amino acid residues that form adducts with this compound have not been identified in the literature.

There are no mechanistic studies available concerning the alkylation of proteins by this compound.

Interactions with Lipids and Membrane Components: Mechanistic Studies

Extensive searches of scientific literature reveal a notable scarcity of direct research specifically investigating the mechanistic interactions of this compound with lipids and biological membrane components. The majority of existing studies on the membrane interactions of Benzo[a]pyrene (B130552) metabolites focus primarily on the parent compound, Benzo[a]pyrene (BaP), and its highly carcinogenic derivative, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

Consequently, detailed mechanistic studies, including biophysical data on how this compound specifically affects membrane properties such as fluidity, permeability, and lipid organization, are not available in the current body of scientific research. There is a lack of experimental data to construct informative tables regarding its partitioning coefficient in lipid bilayers, its specific orientation within the membrane, or its impact on lipid acyl chain order.

While the metabolism of Benzo[a]pyrene can lead to the formation of various dihydrodiols, including cis- and trans-11,12-dihydrodiols by certain bacteria, the subsequent biophysical interactions of these specific metabolites with cell membranes have not been a significant area of investigation. asm.org Research on isomeric benzopyrene diol epoxides has centered on their interactions with macromolecules like DNA and proteins, rather than on their effects on the lipid components of cell membranes. nih.govnih.gov

Therefore, a detailed, evidence-based discussion on the mechanistic interactions of this compound with lipids and membrane components cannot be provided at this time. This represents a significant gap in the understanding of the cellular transport and localization of this particular Benzo[a]pyrene metabolite. Future research is required to elucidate the biophysical behavior of this compound within biological membranes to fully understand its physiological and toxicological profile.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of benzo[a]pyrene (B130552) metabolites, enabling their separation from a complex mixture of parent compounds, other metabolites, and endogenous biomolecules. The choice of chromatographic technique is dictated by the specific research question, the nature of the sample, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzo[a]pyrene metabolites, including the 11,12-diol. researchgate.netpsu.edu Its versatility lies in the wide array of stationary phases and mobile phase compositions that can be tailored for specific separations, coupled with various sensitive detection methods.

Reverse-phase HPLC is commonly employed, utilizing C18 columns to separate the relatively nonpolar diol from more polar or nonpolar compounds. psu.edunih.gov Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of a wide range of metabolites. researchgate.netresearchgate.netnih.govoup.com For instance, a gradient of acetonitrile (B52724) and water or methanol (B129727) and water is frequently used. researchgate.netoup.com

Diverse Detection Methods:

Fluorescence Detection (FLD): Benzo[a]pyrene and its metabolites are naturally fluorescent, making FLD a highly sensitive and selective detection method. researchgate.netrsc.orgconicet.gov.ar By setting specific excitation and emission wavelengths, analysts can minimize interferences from non-fluorescent matrix components. oup.com This method has been successfully used for the quantification of benzo[a]pyrene metabolites in various biological samples. researchgate.net

UV/Vis Absorbance Detection: This method is based on the principle that the analyte absorbs light at a specific wavelength. While generally less sensitive than fluorescence detection, it is a robust and widely available technique. researchgate.netnih.govdiva-portal.org The selection of a specific wavelength where the diol exhibits maximum absorbance allows for its quantification. nih.gov

Electrochemical Detection (ECD): ECD offers high sensitivity for electroactive compounds. While less commonly reported specifically for benzo[a]pyrene-11,12-diol, it has been applied to other PAH metabolites and could be a viable technique given the diol's potential for oxidation or reduction.

Table 1: Example HPLC Conditions for Analysis of Benzo[a]pyrene Related Diols

Parameter Condition 1 Condition 2
Column Pirkle Covalent (S,S) Whelk-O 1 Reversible chiral column (25 cm × 4.6 mm) nih.gov Accucore PFP column (150 mm × 3 mm, 2.6 µm) researchgate.net
Mobile Phase 92.5% hexane:5% ethanol:2.5% acetonitrile nih.gov Gradient of 0.1% acetic acid and acetonitrile researchgate.net
Flow Rate Not specified 0.650 mL/min researchgate.net

| Detection | UV at 305 nm nih.gov | Fluorescence researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of benzo[a]pyrene metabolites. researchgate.netontosight.ai It offers excellent chromatographic resolution and provides mass spectral data for confident compound identification. However, due to the low volatility and polar nature of diols, derivatization is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. psu.edu This can be a time-consuming step. researchgate.net GC-MS has been effectively used to determine the profiles of various PAH metabolites in biological samples. psu.edu A highly sensitive method using GC-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) has been developed for the quantification of benzo[a]pyrene tetrol, a downstream metabolite, in urine. researchgate.net

Benzo[a]pyrene can be metabolized to form chiral diol enantiomers, which may exhibit different biological activities. Chiral chromatography is essential for separating and quantifying these individual enantiomers. This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.govnih.gov For example, a Pirkle column has been used to separate the enantiomers of phenanthrene-diols, and a Whelk-O 1 column has been used for the enantiomers of dibenzo[a,l]pyrene-trans-11,12-diol. nih.govnih.gov The separation of these enantiomers is crucial for understanding the stereospecificity of metabolic pathways and their toxicological consequences. Circular dichroism analysis can be used to confirm the absolute configuration of the separated enantiomers. nih.gov

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing molecular weight information and structural details that are critical for unambiguous identification. When coupled with chromatographic techniques (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.comrsc.org This capability is invaluable for confirming the identity of metabolites like this compound and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). hebmu.edu.cn HRMS is a key technique in the structural elucidation of novel compounds and their adducts. acs.org

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.govoup.comontosight.ai The fragmentation pattern is characteristic of the molecule's structure and can be used for its definitive identification, even in complex mixtures. researchgate.netsci-hub.se This technique is particularly useful for distinguishing between isomers that may have identical precursor masses but produce different fragment ions. acs.org Collision-induced dissociation (CID) is a common method used to induce fragmentation. oup.com The analysis of these fragmentation pathways provides deep structural insights into the metabolite. researchgate.netacs.org

Table 2: Mentioned Compounds

Compound Name
Benzo[a]pyrene
This compound
Benzo[a]pyrene tetrol
Dibenzo[a,l]pyrene-trans-11,12-diol
Phenanthrene-diols
Acetonitrile
Water
Methanol
Hexane
Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and conformational analysis of this compound and its derivatives in solution. asm.orgcdnsciencepub.com

The complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts is essential for confirming the structure of this compound. asm.orgsemanticscholar.org One-dimensional ¹H NMR spectra provide initial information about the aromatic and aliphatic protons. For instance, in the ¹H NMR spectrum of benzo[a]pyrene cis-11,12-dihydrodiol, the carbinol proton resonances appear at distinct chemical shifts, and their coupling constants provide information about the relative stereochemistry of the hydroxyl groups. asm.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in establishing connectivity and spatial proximity between protons, respectively. cdnsciencepub.comnih.govpnas.org COSY experiments help in identifying vicinally coupled protons, which is crucial for assigning protons within the complex aromatic ring system and the dihydrodiol moiety. cdnsciencepub.comnih.gov NOESY provides through-space correlations between protons, which is vital for determining the three-dimensional structure and conformation of the molecule. acs.org The combination of these techniques allows for the unequivocal assignment of all proton and carbon resonances. cdnsciencepub.com

Table 2: Representative ¹H NMR Chemical Shifts for Benzo[a]pyrene cis-11,12-dihydrodiol

Proton Chemical Shift (ppm) Coupling Constant (Hz)
H11 5.92 J₁₁,₁₂ = 4.5
H12 5.26
H1 8.02 J₁,₂ = 7.5, J₁,₃ = 1.5
H2 7.67
H3 7.80
H4 7.73 J₄,₅ = 9.0
H5 7.87
H6 8.50
H7 8.15 J₇,₈ = 8.4
H8 7.60 J₈,₉ = 7.5
H9 7.67
H10 8.57 J₉,₁₀ = 8.6

Source: Adapted from reference asm.org

NMR spectroscopy is a powerful tool for investigating the conformational preferences of this compound in solution. asm.org The coupling constants between the carbinol protons (H11 and H12) are particularly informative. For benzo[a]pyrene trans-11,12-dihydrodiol, a small coupling constant (J₁₁,₁₂ = 2.8 Hz) is indicative of a quasi-diaxial conformation of the hydroxyl groups. asm.org In contrast, a larger coupling constant (J₁₁,₁₂ = 4.5 Hz) for the cis-dihydrodiol suggests a quasi-diequatorial conformation of the hydroxyl groups. asm.org

Furthermore, NMR studies of DNA adducts formed from benzo[a]pyrene diol epoxides reveal detailed conformational information about the carcinogen-DNA complex. nih.govresearchgate.net These studies have shown that the conformation of the adduct depends on factors such as the stereochemistry of the diol epoxide and the local DNA sequence. acs.orgnih.gov For example, some adducts position the benzo[a]pyrene ring in the minor groove of the DNA, while others lead to intercalation between base pairs. nih.govnih.gov Two-dimensional NMR techniques are crucial for determining these complex three-dimensional structures in solution. rcsb.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are widely used techniques for the characterization and study of this compound and its derivatives, owing to the highly conjugated aromatic system of the parent molecule. acs.orgpsu.edu

The UV-Vis absorption spectrum of benzo[a]pyrene and its metabolites is characterized by a series of intense absorption bands in the ultraviolet and visible regions. acs.org These spectra are sensitive to the substitution pattern and the local environment of the chromophore. For example, the UV absorption properties of adducts formed between benzo[a]pyrene diol epoxide and deoxycytidine vary significantly depending on the nature of the adduct. acs.org

Fluorescence spectroscopy is an even more sensitive technique for detecting polycyclic aromatic hydrocarbons and their derivatives. nih.gov Benzo[a]pyrene and its metabolites typically exhibit strong fluorescence with characteristic excitation and emission maxima. psu.edu However, the fluorescence quantum yield can be significantly affected by the formation of adducts. For instance, some adducts of benzo[a]pyrene diol epoxide with deoxycytidine are highly fluorescent, while others are virtually non-fluorescent. acs.org This quenching of fluorescence can provide valuable information about the interaction of the pyrene (B120774) ring with the nucleobase. acs.org

Table 3: Spectroscopic Data for Benzo[a]pyrene Diol Epoxide-Deoxycytidine Adducts

Adduct Type UV λmax (nm) Relative Fluorescence Yield (%)
Trans Not specified 40-50
NF cis Not specified 0.1-0.2
FL cis Not specified 40-50

Source: Adapted from reference acs.org. NF denotes non-fluorescent, FL denotes fluorescent.

The distinct spectroscopic properties of benzo[a]pyrene derivatives make UV-Vis and fluorescence spectroscopy valuable tools for studying reaction kinetics and binding interactions. oup.comresearchgate.net For example, fluorescence spectroscopy has been used to monitor the reaction of benzo[a]pyrene diol epoxide with DNA. oup.com The intercalation of the benzo[a]pyrene moiety into the DNA duplex can lead to changes in the fluorescence intensity, providing insights into the binding mechanism. oup.comresearchgate.net

Synchronous fluorescence spectrophotometry is a specialized technique that has been applied to detect benzo[a]pyrene diol epoxide-DNA adducts in human tissues. psu.edunih.gov By scanning both the excitation and emission wavelengths simultaneously with a fixed wavelength difference, this method enhances the specificity of detection. nih.gov This technique has been used to identify and quantify adducts in samples from coke oven workers and smokers, demonstrating its utility in molecular epidemiology studies. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties, which in turn explain the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been employed to study the reaction pathways involving benzo[a]pyrene (B130552) (BaP) and its metabolites.

Studies on the degradation of BaP have used DFT to map out potential energy surfaces for its conversion into hydroxylated forms. For instance, the conversion of BaP to 11-OH-BaP can proceed through a three-step mechanism involving an epoxide intermediate, 11,12-epoxybenzopyrene. frontiersin.org This process includes:

Epoxidation : The initial formation of 11,12-epoxybenzopyrene from BaP. frontiersin.org

Hydrogen Transfer : A subsequent transfer of a hydrogen atom. frontiersin.org

Rearrangement : A final rearrangement to form the 11-OH-BaP product. frontiersin.org

DFT calculations revealed that the activation energies for the latter two steps are significantly high (37.98 and 53.47 kcal/mol, respectively), suggesting that the epoxide intermediate is quite stable and its conversion to the final product is difficult under normal conditions. frontiersin.org

Further DFT investigations have explored the degradation of BaP initiated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂). acs.org These studies predict favorable reaction sites on the BaP molecule. The Fukui function, a reactivity indicator derived from DFT, suggests that the C6 position is a primary site for •OH attack, though other carbons including C1, C3, and C12 are also potential sites. acs.org The degradation ultimately leads to various BaP-quinone products. acs.org

Table 1: DFT-Calculated Activation Energies for BaP Degradation to 11-OH-BaP frontiersin.org
Reaction StepDescriptionActivation Energy (kcal/mol)
1Epoxidation to 11,12-epoxybenzopyrene23.3
2Hydrogen Transfer37.98
3H atom rearrangement to form 11-OH-BaP53.47

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). amazonaws.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's kinetic stability, chemical reactivity, and polarizability. amazonaws.comirjweb.com A smaller gap generally implies higher reactivity. amazonaws.com

For benzo[a]pyrene and its derivatives, FMO analysis helps in understanding their electronic behavior and interaction potential. acs.org In studies involving pyrene (B120774) derivatives, DFT calculations have shown that the HOMO is typically localized on the pyrene ring system. researchgate.net The localization of the LUMO can vary depending on the substituents attached to the ring. researchgate.net The interaction of BaP with other molecules, such as γ-cyclodextrin, can significantly alter the HOMO-LUMO gap, indicating a change in electronic properties upon complex formation. isuct.ru For a 2BaP/γ-CD complex, the HOMO-LUMO gap was found to be significantly reduced, suggesting enhanced sensing properties. isuct.ru This analysis is crucial for rationalizing the electronic properties and reactivity of BaP metabolites like the 11,12-diol. isuct.ru

Table 2: Key Global Reactivity Descriptors from FMO Analysis irjweb.com
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Potential (µ)(EHOMO + ELUMO) / 2Measures the escaping tendency of an electron from a stable system.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)µ² / 2ηMeasures the energy lowering due to maximal electron flow.

Molecular Dynamics Simulations of Benzo[a]pyrene-11,12-diol Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This is particularly useful for studying how a ligand like this compound interacts with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. neuropharmac.comresearchgate.net These simulations are crucial for understanding the initial steps of carcinogenesis, where metabolites of BaP covalently bind to DNA. biointerfaceresearch.comresearchgate.net

Docking studies have investigated the interactions of benzo[a]pyrene diol epoxides (BPDE), the reactive form derived from the diol, with various proteins and DNA sequences. For example, simulations of dibenzo[a,l]pyrene-diol-epoxides (DBPDEs), which are structurally related to BPDE, revealed specific binding preferences for different DNA bases. biointerfaceresearch.comresearchgate.net The fjord-region diol-epoxides, such as those from dibenzo[a,l]pyrene (B127179), tend to favor reactions with deoxyadenosine (B7792050) (dA), while the bay-region BPDE has a high preference for forming adducts with deoxyguanosine (dG). biointerfaceresearch.comresearchgate.net

In silico studies have also explored the binding of BPDE to proteins involved in detoxification and cell cycle regulation. Docking simulations showed that metabolites of BaP can bind to enzymes like Glutathione (B108866) S-transferases (GSTs), which are involved in detoxification pathways. neuropharmac.com Similarly, interactions with proteins like p53, caspases, and BRCA1/BRCA2 have been modeled to understand how these metabolites interfere with crucial cellular processes like apoptosis and DNA repair. researchgate.net These simulations typically identify key amino acid residues involved in the binding, which are often hydrophobic or aromatic, facilitating interactions with the polycyclic ring structure of the ligand. neuropharmac.comresearchgate.net

Table 3: Examples of Docking Studies with BaP Metabolites
LigandTargetKey FindingReference
(-)-anti-DPBDEGSTP1, GSTM1, GSTA1Showed strong binding affinity, with GSTP1 having the lowest binding energy (-8.83 kcal/mol). neuropharmac.com neuropharmac.com
(+)-anti-BPDECaspase-9, Caspase-8, Caspase-3Exhibited better binding interactions with Caspase-9 compared to the other caspases. researchgate.net researchgate.net
(±)-anti- and (-)-syn-DBPDEsDNA (dT20)Interact more strongly with dT20, while (+)-syn-DBPDE interacts strongly with dG6. biointerfaceresearch.com biointerfaceresearch.com
Benzo[a]pyrene (B[a]P)Human Toll-Like Receptor 4 (TLR4)Binding affinity of -8.9 kcal/mol, primarily through hydrophobic interactions. nih.gov nih.gov

Once a ligand is bound, MD simulations can be used to explore its conformational flexibility and the stability of the resulting complex. mdpi.com The conformation of a DNA adduct derived from BPDE can significantly influence its recognition and processing by cellular machinery, such as DNA repair enzymes. nih.gov

MD simulations have revealed that the DNA duplex is highly flexible when it contains a BPDE adduct. nih.gov These simulations show significant perturbations in Watson-Crick hydrogen bonding near the lesion, impaired stacking interactions, and increased local bending of the DNA helix. nih.gov The stability of the complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. Stable complexes show relatively small fluctuations in their structure. mdpi.com

DFT has also been used to study the different conformers of diol epoxides. For the related dibenzo[a,l]pyrene diol epoxide (DBPDE), studies found that a diequatorial orientation of the hydroxyl groups is generally preferred in the anti-diastereomer. researchgate.net The calculations also determined the energy barriers for interconversion between different conformations, which were found to be moderate, suggesting that the molecule is conformationally mobile. researchgate.net This flexibility is a crucial factor in how the molecule orients itself within the active sites of enzymes or the grooves of DNA. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies (Purely theoretical/computational SAR, not clinical)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical models. mdpi.com For carcinogens like BaP and its metabolites, QSAR models can help predict the mutagenic or carcinogenic potential of related compounds without extensive experimental testing. researchgate.net

These studies rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. Descriptors can be derived from the compound's topology, electronic properties (like those from DFT calculations), or spatial characteristics. mdpi.com For polycyclic aromatic hydrocarbons (PAHs), QSAR models have been developed to predict carcinogenicity. researchgate.net Machine learning algorithms, such as random forest (RF), have been successfully used to build predictive models based on a set of calculated molecular descriptors. researchgate.net

In the context of BaP metabolites, QSAR could be used to understand how variations in the structure (e.g., the position of hydroxyl groups) affect their reactivity and interaction with biological targets. For instance, a QSAR study on benz[a]anthracene metabolites used a variety of descriptors, including those related to charge and energy from semi-empirical calculations, to build models for mutagenic potency. mdpi.com Such theoretical SAR studies provide valuable insights into the mechanisms of toxicity and can guide the assessment of other PAHs. mdpi.comwur.nl

Development of Computational Models for Reactivity

The chemical reactivity of BaP diols is intrinsically linked to their transformation into diol epoxides, which are the ultimate carcinogenic species that react with biological macromolecules like DNA. Computational models have been instrumental in elucidating why some isomers are significantly more reactive and carcinogenic than others.

Quantum mechanics (QM) forms the foundation of these models, allowing for the detailed study of electronic structure and energy landscapes. nih.govresearchgate.net Early theoretical work gave rise to the "bay-region" theory, a conceptual model that predicts high reactivity for diol epoxides where the epoxide ring forms part of a sterically hindered "bay" in the polycyclic aromatic hydrocarbon structure. researchgate.net Computational models have since refined this theory by quantifying the factors that contribute to this enhanced reactivity.

Methods such as Density Functional Theory (DFT) are used to calculate the electronic properties of diol epoxide isomers. nih.gov These calculations reveal that the geometry and electronic configuration of the epoxide ring are critical determinants of reactivity. nih.govresearchgate.net For instance, studies on BaP diol epoxides have shown that the most carcinogenic isomers have epoxide rings that are more perpendicularly oriented to the plane of the aromatic rings, which is thought to facilitate interaction with DNA. researchgate.net

Key computational approaches to model reactivity include:

Wavefunction Analysis: This method examines the electronic configuration of the diol epoxide metabolites. It can identify differences in the wavefunction for each isomer, revealing distinct profiles in terms of hydrogen bonding and non-covalent interactions between the diol groups and the reactive epoxide ring. researchgate.net

Electrostatic Potential (ESP) Mapping: ESP maps are visual representations of the charge distribution on the molecular surface. These maps help identify electrophilic (positive) regions, which are prone to attack by nucleophilic sites on DNA, such as the amino groups of guanine (B1146940) and adenine. researchgate.net By calculating the ESP, researchers can predict the most likely sites of reaction on the diol epoxide.

Carbocation Stability Analysis: The reaction of diol epoxides with DNA often proceeds through the formation of a carbocation intermediate after the epoxide ring opens. nih.gov QM models are used to calculate the energy required to form these carbocations for different isomers. A lower energy of formation implies a more stable carbocation and, consequently, a more reactive parent diol epoxide. nih.gov DFT studies have shown that O-protonation of the epoxide leads to barrierless formation of these carbocations. nih.gov

The table below summarizes key findings from computational studies on the reactivity of benzo[a]pyrene diol epoxide (BPDE) isomers, which are the reactive metabolites of benzo[a]pyrene diols.

Computational MethodFindingImplication for Reactivity
Quantum Mechanics (DFT) The epoxide ring in more carcinogenic isomers is inclined more perpendicularly to the angular ring plane. researchgate.netSuggests a geometric factor that enhances interaction with guanosine (B1672433) in DNA.
Wavefunction Analysis Each stereoisomer of BPDE has a unique electronic profile on the epoxide ring, influenced by intramolecular non-covalent interactions. researchgate.netLeads to differential reactivities based on local bond lengths and bond polarization.
Electrostatic Potential ESP maps identify localized positive potentials (Lewis acidity) on the epoxide ring, indicating high electrophilicity. researchgate.netPredicts the epoxide as the primary site for nucleophilic attack by DNA bases.
DFT Carbocation Analysis O-Protonation of diol epoxides leads to a barrierless formation of a carbocation intermediate. nih.govIndicates a rapid, energetically favorable mechanism for generating the DNA-alkylating species.

Predictive Modeling of Metabolic Transformations

Predicting the metabolic fate of compounds like this compound is crucial for risk assessment. Computational models are increasingly used to simulate how these chemicals are absorbed, distributed, metabolized, and excreted (ADME). The primary models used for this purpose are Physiologically Based Pharmacokinetic (PBPK) and Quantitative Structure-Activity Relationship (QSAR) models.

Physiologically Based Pharmacokinetic (PBPK) Models:

PBPK models are mathematical representations of the body, consisting of compartments that correspond to different organs and tissues (e.g., liver, lung, fat). nih.govosti.gov These models integrate physiological parameters (like blood flow and organ volume) with chemical-specific data (like partition coefficients and metabolic rates) to simulate the concentration of a chemical and its metabolites over time in various parts of the body. oregonstate.edu

For BaP and its metabolites, PBPK models are developed to:

Extrapolate data from high-dose animal studies to low-dose human exposures. osti.gov

Understand species-specific differences in metabolism. osti.govoregonstate.edu

Predict the impact of different exposure routes (e.g., oral, inhalation) on target tissue dose. oregonstate.edu

The development of these models relies on in vitro data, such as metabolic rates (Vmax, Km) determined from experiments with liver microsomes from different species (e.g., rats, mice, humans). osti.govoregonstate.edu This experimental data is used to parameterize and validate the PBPK models, which can then be used to predict the disposition of diol metabolites. osti.govacademindex.com

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific property, such as metabolic rate. researchgate.netresearchgate.net These models use "molecular descriptors"—numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties.

In the context of BaP metabolism, QSAR models can be developed to:

Predict the rate of biotransformation (e.g., metabolic half-life) for various BaP isomers and related PAHs.

Estimate the potential of a compound to inhibit key metabolizing enzymes, such as cytochrome P450 isoforms (e.g., CYP1A1, CYP1B1). mdpi.com

Screen large numbers of related compounds for potential toxicity without the need for extensive animal testing. researchgate.net

For example, a QSAR model for carcinogenicity might use descriptors related to the molecule's size, shape, and the HOMO-LUMO energy gap (an indicator of chemical reactivity) to predict the likelihood that a given PAH will be carcinogenic. researchgate.netunicamp.br The performance of these models is evaluated by their statistical robustness and predictive power on external test sets. researchgate.net

The table below presents examples of parameters used in predictive modeling for BaP and its metabolites.

Model TypeParameter/DescriptorValue/FindingApplication in Prediction
PBPK Metabolic Clearance Human hepatic microsomes show lower overall metabolic capacity for BaP-7,8-diol compared to rat or mouse microsomes. oregonstate.eduUsed to refine PBPK models to predict lower systemic clearance in humans compared to rodents, which is crucial for inter-species extrapolation in risk assessment. osti.govosti.gov
PBPK Partition Coefficients Estimated using algorithms based on chemical structure and verified experimentally for diol and tetraol metabolites. nih.govDetermines how the compound distributes between blood and different tissues (e.g., fat, liver), influencing its residence time and availability for metabolism. oregonstate.edu
QSAR Molecular Descriptors For 91 PAHs, descriptors like structure, topology, and connectivity indices were used to build a Random Forest model for carcinogenicity. researchgate.netPredicts the carcinogenic potential of untested PAHs based on their structural features, providing a rapid screening tool.
QSAR log K_ow The n-octanol/water partition coefficient is a key descriptor in models predicting physicochemical properties and toxicity. unicamp.brCorrelates with a compound's hydrophobicity, which influences its environmental fate, bioavailability, and interaction with biological membranes.

Cellular and Subcellular Mechanistic Studies Excluding Clinical Human Data

Intracellular Trafficking and Distribution Mechanisms

Once formed, benzo[a]pyrene (B130552) diol epoxides (BPDE), the reactive metabolites of benzo[a]pyrene (B[a]P), must traverse the cellular environment to reach their primary target: nuclear DNA. The intracellular journey of these compounds involves passive diffusion across cellular membranes due to their lipophilic nature. Following their formation, primarily through the action of cytochrome P450 enzymes in the endoplasmic reticulum, BPDEs can be found distributed among various cellular compartments. inchem.org

Studies have shown that BPDEs can localize to the mitochondria, nucleus, and endoplasmic reticulum. inchem.org The distribution is not uniform and is influenced by the metabolic activity of the cell and the presence of detoxification enzymes. For instance, conjugation with glutathione (B108866), a process catalyzed by glutathione S-transferases (GSTs), can render the molecule more water-soluble, facilitating its excretion from the cell and reducing its availability to interact with macromolecules like DNA. nih.gov The balance between metabolic activation in the endoplasmic reticulum and detoxification pathways significantly influences the concentration of reactive BPDE available to diffuse to the nucleus and other organelles.

Interaction with Cellular Organelles (e.g., mitochondria, endoplasmic reticulum)

Mitochondria: Mitochondria are significant targets for benzo[a]pyrene and its metabolites, including the diol epoxides. Several studies have demonstrated that benzo[a]pyrene can localize to the mitochondria, leading to a range of detrimental effects. nih.gov These include a decrease in ATP production, loss of mitochondrial membrane potential, and alterations in mitochondrial morphology. nih.gov Furthermore, the presence of BPDE in mitochondria can induce the mitochondrial-dependent apoptotic pathway. nih.govdoi.org This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. doi.orgresearchgate.net Damage to mitochondrial DNA (mtDNA) by BPDE adducts is also a critical consequence, as mtDNA is particularly susceptible to such damage. nih.gov

Endoplasmic Reticulum: The endoplasmic reticulum (ER) is the primary site of benzo[a]pyrene metabolism, where cytochrome P450 enzymes convert it into its reactive diol epoxide forms. inchem.org This metabolic activation process can itself induce stress on the ER. Exposure to benzo[a]pyrene and its metabolites has been shown to trigger the ER stress response. researchgate.netnih.gov This can involve the upregulation of ER stress markers and the activation of signaling pathways designed to cope with the accumulation of unfolded or misfolded proteins. nih.gov Prolonged or severe ER stress can, however, lead to the initiation of apoptosis. researchgate.net The interaction of benzo[a]pyrene metabolites with the ER is therefore a critical determinant of cellular fate, influencing both detoxification and the initiation of cell death pathways.

Modulation of Gene Expression at a Mechanistic Level (e.g., transcription factor binding, not disease pathways)

Benzo[a]pyrene and its diol epoxide metabolites can significantly alter gene expression through direct and indirect mechanisms. A primary mechanism is the activation of the Aryl Hydrocarbon Receptor (AHR). wikipedia.orgoup.com Upon binding to ligands such as B[a]P, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. wikipedia.org This leads to the increased transcription of genes encoding for metabolic enzymes, most notably cytochrome P450s like CYP1A1 and CYP1B1. wikipedia.orgoup.com

Furthermore, the DNA damage caused by BPDE adducts can trigger transcriptional responses mediated by key transcription factors such as p53 and Activator Protein-1 (AP-1). nih.govaacrjournals.org Following DNA damage, p53 is activated and can bind to specific response elements in the DNA, leading to the transcriptional upregulation of genes involved in cell cycle arrest and DNA repair. oup.comscispace.com Similarly, AP-1, a dimeric transcription factor, can be activated by cellular stress, including that caused by BPDE, and modulate the expression of genes involved in proliferation and cell survival. aacrjournals.org Studies have also indicated that BPDE can influence the activity of Nuclear Factor-kappa B (NF-κB), another critical transcription factor involved in cellular responses to stress and inflammation. aacrjournals.org

Transcription FactorInducing AgentEffect on Gene Expression
Aryl Hydrocarbon Receptor (AHR)Benzo[a]pyreneUpregulation of xenobiotic metabolism genes (e.g., CYP1A1, CYP1B1). wikipedia.orgoup.com
p53Benzo[a]pyrene diol epoxide (BPDE)Upregulation of genes involved in cell cycle arrest and DNA repair. nih.govoup.comscispace.com
Activator Protein-1 (AP-1)Benzo[a]pyrene diol epoxide (BPDE)Modulation of genes involved in cell proliferation and survival. nih.govaacrjournals.org
Nuclear Factor-kappa B (NF-κB)Benzo[a]pyrene diol epoxide (BPDE)Modulation of genes involved in stress and inflammatory responses. aacrjournals.org

Cellular Repair Mechanisms (e.g., DNA repair pathways, focusing on the mechanism of repair of adducts, not the efficacy of treatments)

The primary cellular defense against the genotoxic effects of benzo[a]pyrene-11,12-diol epoxide is the Nucleotide Excision Repair (NER) pathway. nih.govnih.gov NER is responsible for removing bulky DNA adducts, such as those formed by BPDE, that distort the DNA double helix. The process is initiated by the recognition of the DNA lesion. nih.gov In global genomic repair (GGR), a sub-pathway of NER, the XPC protein complex is crucial for damage recognition throughout the genome. nih.gov Another sub-pathway, transcription-coupled repair (TCR), specifically targets lesions on the transcribed strand of active genes. acs.org

Following damage recognition, the DNA helix is unwound around the adduct by helicases. Subsequently, endonucleases incise the damaged strand on both sides of the lesion, and the segment containing the adduct is removed. nih.gov DNA polymerase then fills the resulting gap using the undamaged strand as a template, and the final nick is sealed by DNA ligase. The efficiency of NER can be influenced by the specific conformation of the BPDE-DNA adduct. nih.gov Studies have shown that the repair rates of BPDE adducts can vary significantly depending on the local DNA sequence and the stereochemistry of the adduct. nih.gov

In Vitro Cell Culture Models for Mechanistic Research (e.g., isolated cell lines, primary cells)

A variety of in vitro cell culture models have been instrumental in elucidating the mechanisms of action of this compound. These models range from immortalized cell lines to primary cells derived from different tissues.

Commonly Used Cell Lines:

Human Mammary Carcinoma (MCF-7): These cells are frequently used to study the metabolic activation of B[a]P and the subsequent DNA damage and repair, as they are metabolically competent. nih.gov

Human Lung Carcinoma (A549): As the lung is a primary target for B[a]P exposure through inhalation, A549 cells provide a relevant model to investigate the effects of BPDE on lung epithelial cells. acs.orgresearchgate.net

Human Hepatoma (HepG2): The liver is a major site of xenobiotic metabolism. HepG2 cells are often used to study the metabolic pathways of B[a]P and the role of different enzymes in its activation and detoxification. oup.comresearchgate.net

Human Fibroblasts (e.g., WI-38, VH10tert): Normal human fibroblasts are used to study the cellular responses to BPDE in a non-cancerous context, providing insights into the initial events of carcinogenesis. nih.govnih.gov

Human Embryonic Kidney (HEK293): These cells are often used for overexpression studies of specific enzymes, such as UGTs, to investigate their role in the metabolism of B[a]P metabolites. nih.govacs.org

Chinese Hamster Ovary (CHO): CHO cells and their various DNA repair-deficient mutants are valuable tools for studying the specific DNA repair pathways involved in the removal of BPDE adducts. researchgate.net

Primary Cells:

Primary Human Bronchial Epithelial Cells (PBECs): These cells provide a more physiologically relevant model of the human respiratory tract compared to immortalized cell lines for studying the effects of inhaled carcinogens like B[a]P. nih.gov

Cell ModelCell TypeTissue of OriginKey Research Applications
MCF-7Human Mammary CarcinomaBreastMetabolism, DNA damage and repair. nih.gov
A549Human Lung CarcinomaLungEffects on lung epithelial cells. acs.orgresearchgate.net
HepG2Human HepatomaLiverMetabolic pathways, enzyme kinetics. oup.comresearchgate.net
WI-38Normal Human FibroblastLungCarcinogen-induced responses in normal cells. nih.gov
VH10tertHuman FibroblastSkinDNA damage responses. nih.gov
HEK293Human Embryonic KidneyKidneyOverexpression of metabolic enzymes. nih.govacs.org
CHOChinese Hamster OvaryOvaryDNA repair pathway analysis. researchgate.net
PBECsPrimary Human Bronchial EpithelialBronchusPhysiologically relevant model of the respiratory tract. nih.gov

Comparative Biochemical Studies with Other Polycyclic Aromatic Hydrocarbon Metabolites

Comparison of Metabolic Pathways and Enzymatic Specificities

The metabolic activation of benzo[a]pyrene (B130552) (B[a]P) and other PAHs is a complex process mediated by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily and epoxide hydrolase (EH). oup.com The specific dihydrodiol metabolites formed are highly dependent on the parent PAH structure and the specificities of the metabolizing enzymes.

B[a]P is metabolized at several positions on its ring structure, leading to various dihydrodiol isomers. The formation of B[a]P-7,8-dihydrodiol is the initial step in the well-established "diol epoxide pathway," which leads to the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). oup.comresearchgate.net However, metabolism also occurs at other sites, producing B[a]P-4,5-dihydrodiol, B[a]P-9,10-dihydrodiol, and B[a]P-11,12-dihydrodiol. nih.gov The formation of these various diols is not mutually exclusive and their relative abundance can vary. For instance, studies with the green alga Selenastrum capricornutum have shown that under certain light conditions, B[a]P-11,12-dihydrodiol can be the major metabolite, while under other conditions, the B[a]P-9,10-dihydrodiol predominates. nih.gov

The enzymatic machinery responsible for these transformations shows distinct specificities. CYP1A1 and CYP1B1 are the principal enzymes involved in the initial epoxidation of B[a]P. oup.com The subsequent hydrolysis of the epoxide by microsomal epoxide hydrolase (mEH) to form the trans-dihydrodiol is a critical step. nih.gov Genetic polymorphisms in these enzymes, such as variants of CYP1A1 (e.g., CYP1A1.1, CYP1A1.2, and CYP1A1.4), can lead to differential rates of formation of various B[a]P metabolites, including the precursor diols. oup.com This highlights how individual genetic differences can influence the metabolic fate of B[a]P.

A comparative look at another PAH, phenanthrene (B1679779), reveals significant differences in metabolic pathways. While phenanthrene is structurally related to B[a]P, it is metabolized predominantly via a "reverse diol epoxide pathway." nih.gov This results in a different stereochemical outcome for its tetraol metabolites compared to those of B[a]P, which is primarily metabolized through the "bay region diol epoxide" pathway. nih.gov

PAH Metabolite Pathway ComparisonBenzo[a]pyrene (B[a]P)Phenanthrene (Phe)
Predominant Pathway Bay Region Diol Epoxide PathwayReverse Diol Epoxide Pathway
Key Dihydrodiol Intermediate (for major carcinogenic pathway) B[a]P-7,8-dihydrodiolPhe-1,2-diol / Phe-3,4-diol
Resulting Tetraol Stereochemistry Predominantly BaP-(7R,8S,9R,10S)-tetraolPredominantly Phe-(1S,2R,3S,4R)-tetraol
Primary Enzymes Involved CYP1A1, CYP1B1, Epoxide HydrolaseCYP enzymes, Epoxide Hydrolase

Differential Molecular Interactions and Reactivity Profiles

The reactivity of PAH dihydrodiols is largely determined by their subsequent metabolism to diol epoxides. These electrophilic species can covalently bind to nucleophilic sites on cellular macromolecules, most notably DNA, to form adducts. researchgate.netresearchgate.net The structure and conformation of the dihydrodiol precursor influence the geometry and reactivity of the resulting diol epoxide.

The diol epoxides of B[a]P exist as four stereoisomers: (+)-anti-BPDE, (−)-anti-BPDE, (+)-syn-BPDE, and (−)-syn-BPDE. researchgate.net These isomers exhibit different chemical reactivities and carcinogenic potentials, a feature attributed to their distinct geometries and electronic configurations. researchgate.netepa.gov The epoxide ring, which is the core of the reactivity, has different properties for each isomer, leading to differential interactions with biological targets like the guanosine (B1672433) bases in DNA. researchgate.net

The physical binding of the ultimate carcinogenic metabolite of B[a]P, benzo(a)pyrene-7,8-diol-9,10-oxide (BaPDE), to DNA precedes covalent bond formation. Studies have shown that the conformation of the DNA (e.g., B-form vs. Z-form) can influence the extent of this binding. For instance, the physical intercalation of BaPDE is significantly lower in Z-form DNA compared to B-form DNA, which in part accounts for lower covalent binding to the Z-form. nih.gov

While less is known about the specific reactivity of a diol epoxide derived from Benzo[a]pyrene-11,12-diol, its formation would involve an epoxide on the K-region of the PAH. K-region epoxides are generally known to be reactive, but they are often more readily detoxified than the bay-region diol epoxides, which are sterically hindered.

PropertyBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Hypothetical this compound-epoxide
Precursor Diol B[a]P-7,8-dihydrodiolB[a]P-11,12-dihydrodiol
Location of Epoxide Bay-regionK-region
Reactivity Highly reactive, forms stable DNA adducts. researchgate.netExpected to be reactive.
Stereoisomers Four major stereoisomers with varying carcinogenicity. researchgate.netStereoisomers would be possible.
Interaction with DNA Intercalates and forms covalent adducts, primarily with guanine (B1146940). researchgate.netnih.govWould be expected to form DNA adducts.

Stereochemical Comparisons Across Related Compounds

The enzymatic reactions involved in PAH metabolism are often highly stereospecific and stereoselective, resulting in optically active metabolites. nih.gov This stereochemistry is a critical determinant of the biological activity of the resulting diol epoxides.

In the metabolism of B[a]P to its ultimate carcinogen, the process involves several stereochemically controlled steps:

Stereospecific oxygenation by CYPs at the 7,8-double bond to form an optically active 7,8-epoxide. nih.gov

Hydration by epoxide hydratase to yield an optically pure (-)trans-7,8-diol. nih.gov

Stereoselective oxygenation by CYPs at the 9,10-double bond of the (-)trans-7,8-diol to produce two different optically active diol epoxides. nih.gov

This enzymatic precision leads to the predominance of specific stereoisomers. Analysis of human urine from individuals exposed to B[a]P confirms that the metabolism proceeds via the bay region diol epoxide pathway, with 78% of the resulting B[a]P-7,8,9,10-tetraol being the BaP-(7R,8S,9R,10S)-tetraol enantiomer. nih.gov

In stark contrast, the metabolism of phenanthrene in humans shows a different stereochemical preference. Over 96% of the phenanthrene-1,2,3,4-tetraol found in smokers' urine is the Phe-(1S,2R,3S,4R)-tetraol, which arises from the "reverse" diol epoxide pathway. nih.gov This demonstrates that even structurally related PAHs can be processed by cellular enzymes in ways that lead to profoundly different stereochemical outcomes.

FeatureBenzo[a]pyrene MetabolismPhenanthrene Metabolism
Enzymatic Control Highly stereospecific and stereoselective. nih.govStereoselective. nih.gov
Predominant Diol Intermediate Stereochemistry (-)-trans-7,8-diol. nih.gov(R,R)-enantiomers of Phe-1,2-diol and Phe-3,4-diol. nih.gov
Predominant Final Tetraol Enantiomer BaP-(7R,8S,9R,10S)-tetraol. nih.govPhe-(1S,2R,3S,4R)-tetraol. nih.gov
Implied Metabolic Route Bay region diol epoxide pathway. nih.govReverse diol epoxide pathway. nih.gov

Structural Homologies and Functional Analogies

PAHs are a diverse class of molecules built from fused benzene (B151609) rings. epa.gov Structural features such as the number of rings, their arrangement (linear, angular, or clustered), and the presence of specific topological regions like "bay" and "fjord" regions are critical determinants of their biological activity.

This compound is a metabolite formed by the hydration of an epoxide at the 11,12-double bond of B[a]P. This bond is part of what is known as the "K-region" of the molecule. K-regions are characterized by a high degree of double-bond character and are electronically rich, making them susceptible to epoxidation. Historically, K-region epoxides were thought to be the primary active metabolites of PAHs. While the focus has since shifted to bay-region diol epoxides as the principal ultimate carcinogens for many PAHs like B[a]P, the reactivity of K-region metabolites remains significant.

Future Research Directions and Unexplored Academic Avenues

Advanced Mechanistic Elucidation using Cutting-Edge Technologies

Future research into Benzo[a]pyrene-11,12-diol, a less-studied metabolite of the potent carcinogen Benzo[a]pyrene (B130552) (BaP), necessitates the application of cutting-edge technologies to fully elucidate its formation, fate, and biological activity. While much of the focus has been on the highly carcinogenic 7,8-diol-9,10-epoxide, the role of other metabolites like the 11,12-diol remains an important, unexplored area. Advanced analytical techniques are pivotal in this endeavor. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) can be employed for the unambiguous identification and quantification of this compound and its subsequent metabolites in various biological matrices. Furthermore, techniques like multiphoton microscopy could be adapted for in-situ analysis of the uptake and metabolism of this specific diol within living cells, providing real-time spatial and temporal information. nih.gov Computational modeling and quantum chemical calculations will be instrumental in predicting the reactivity of this compound and its potential to form DNA adducts, offering insights that can guide experimental studies. nih.gov

Role of Novel Enzymes in this compound Metabolism

The enzymatic pathways leading to the formation and detoxification of this compound are not well-defined. While it is known that Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are responsible for the initial epoxidation of BaP at various positions, the specific isozymes and their efficiencies in forming the 11,12-epoxide precursor to the diol are areas ripe for investigation. nih.govoup.com Future research should focus on screening a wider range of human CYP enzymes for their activity towards the 11,12-position of BaP. nih.gov

Furthermore, the role of other enzyme families, such as the aldo-keto reductases (AKRs), in the metabolism of this compound is a significant unexplored avenue. AKRs are known to oxidize other BaP-trans-dihydrodiols to reactive o-quinones, and it is plausible they may also act on the 11,12-diol. nih.govresearchgate.netpnas.org Investigating the substrate specificity of various AKR isoforms for this compound could reveal novel bioactivation pathways. nih.govresearchgate.net

Enzyme FamilyKnown Role in BaP MetabolismPotential Role in this compound Metabolism
Cytochrome P450 (CYP)Initial epoxidation of the BaP molecule. nih.govmdpi.comSpecific isoforms responsible for 11,12-epoxidation.
Epoxide HydrolaseHydration of epoxides to form dihydrodiols. nih.govConversion of BaP-11,12-epoxide to this compound.
Aldo-Keto Reductases (AKRs)Oxidation of trans-dihydrodiols to o-quinones. nih.govpnas.orgPotential to oxidize this compound to a reactive quinone.

Integration of Multi-Omics Approaches in Mechanistic Studies

A systems biology approach, integrating various "omics" technologies, will be crucial in understanding the cellular response to this compound. Metabolomics can be used to profile the downstream metabolic products of the 11,12-diol, providing a comprehensive picture of its metabolic fate. nih.govmdpi.com Transcriptomics and proteomics can identify changes in gene and protein expression in cells exposed to this specific diol, revealing the cellular pathways that are perturbed. nih.gov This multi-omics approach will help to build a network of interactions and understand the broader biological impact of this metabolite, moving beyond a singular focus on DNA adduct formation. nih.gov

Development of Novel Research Tools and Probes

A significant hurdle in studying less abundant metabolites like this compound is the lack of specific research tools. The development of monoclonal antibodies that can specifically recognize and bind to the 11,12-diol would be a major breakthrough. nih.govmdpi.comresearchgate.net Such antibodies could be used to develop sensitive immunoassays for its detection and quantification in biological samples and for immunohistochemical studies to localize its presence in tissues. nih.govmdpi.com Furthermore, the synthesis of isotopically labeled this compound standards is essential for accurate quantification in mass spectrometry-based studies. The development of fluorescent probes that are activated upon interaction with the 11,12-diol could also enable its visualization in living cells.

Addressing Stereochemical Complexities in Research Models

The metabolism of Benzo[a]pyrene is a highly stereospecific process, resulting in various stereoisomers of its metabolites, each with potentially different biological activities. nih.govresearchgate.netresearchgate.net It is crucial for future research to address the stereochemical complexities of this compound. This includes the stereoselective synthesis of the different enantiomers and diastereomers of the 11,12-diol and their subsequent epoxides. nih.govsigmaaldrich.com Investigating the interactions of these specific stereoisomers with metabolic enzymes and with DNA will provide a more nuanced understanding of the structure-activity relationships and the potential for stereoisomer-specific toxicity. researchgate.net This level of detail is critical for accurately assessing the potential risks associated with this particular metabolic pathway of Benzo[a]pyrene.

Q & A

Q. What is the role of benzo[a]pyrene-11,12-diol in carcinogenesis, and how are its DNA adducts characterized?

this compound is a metabolic intermediate formed during the activation of benzo[a]pyrene (B[a]P), a potent carcinogen. It undergoes further epoxidation to form diol epoxides (e.g., DB[a,l]PDE), which covalently bind to DNA, forming adducts at deoxyguanosine and deoxyadenosine residues. These adducts disrupt DNA replication, leading to mutations and carcinogenesis . Methodologically, adducts are quantified using stable isotope labeling mass spectrometry, and pre-covalent interactions are studied via low-temperature fluorescence spectroscopy and molecular docking .

Q. How do microbial degradation pathways contribute to the detoxification of this compound?

Aerobic bacteria (e.g., Mycobacterium spp.) and anaerobic species (e.g., Cellulosimicrobium spp.) degrade benzo[a]pyrene via dihydrodiol intermediates. For example, Mycobacterium PYR-1 converts B[a]P into benzo[a]pyrene-11,12-epoxide and subsequently into trans- and cis-11,12-dihydrodiols. Degradation efficiency depends on environmental conditions (e.g., oxygen availability) and microbial consortia. Key metabolites include pyrene derivatives and carboxylic acids, analyzed via HPLC and GC-MS .

Q. What analytical techniques are used to detect and quantify this compound in environmental and biological samples?

High-performance liquid chromatography (HPLC) with UV detection (305 nm) and chiral columns (e.g., Pirkle Covalent columns) resolves enantiomers of dihydrodiols. Circular dichroism and 1H-NMR confirm stereochemistry and glucuronidation products . Solid-matrix luminescence spectroscopy is also used to study DNA adducts .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes influence the stereospecific metabolic activation of this compound?

CYP1A1 and CYP1B1 are primary enzymes metabolizing B[a]P into dihydrodiols and diol epoxides. Human CYP1B1 preferentially forms (−)-11R,12R-dihydrodiol, while CYP1A1 produces racemic mixtures. Stereospecificity impacts adduct formation: (−)-anti-DB[a,l]PDE predominantly binds deoxyadenosine, while (+)-syn-DB[a,l]PDE targets deoxyguanosine. These pathways are validated using V79 cells expressing human CYPs and isotopic tracing .

Q. What contradictions exist in studies on the enzymatic contribution to this compound metabolism?

Discrepancies arise in the relative activity of CYP isoforms. For instance, Shou et al. (1996) reported CYP1A1 > CYP2C9 > CYP1A2 in dihydrodiol formation, while Lu et al. (1999) highlighted CYP1B1’s dominance in stereospecific metabolism. These variations may stem from differences in experimental models (e.g., microsomes vs. whole cells) or species-specific enzyme expression .

Q. How can enantiomers of this compound be resolved, and why is stereochemical analysis critical for toxicity studies?

Enantiomers are separated using chiral HPLC with hexane/ethanol/acetonitrile eluents. Stereochemistry determines adduct formation efficiency; for example, (−)-11R,12R-dihydrodiol is more carcinogenic due to preferential intercalation into DNA. Circular dichroism and X-ray crystallography validate configurations .

Q. What role does human aldo-keto reductase AKR1B10 play in oxidizing benzo[a]pyrene-derived dihydrodiols?

AKR1B10 oxidizes bay- and fjord-region dihydrodiols (e.g., benzo[g]chrysene-11,12-diol) with distinct stereospecificity. For fjord-region diols, AKR1B10 exhibits a Vmax/Km of 0.38, favoring (−)-R,R configurations. This activity may influence detoxification or exacerbate toxicity by generating reactive oxygen species .

Q. How do sample preparation methods affect the stability and recovery of this compound in plant matrices?

Ethyl acetate and acetonitrile improve recovery rates (>90%) compared to methanol in solid-phase extraction. Degradation during lyophilization is minimized by dark storage at −80°C. Method validation includes spike-and-recovery experiments with HPLC-MS/MS quantification .

Data Contradiction Analysis

Q. Why do studies report conflicting adduct repair efficiencies in human vs. rodent models?

Human cells preferentially repair anti-DB[a,l]PDE-dA adducts via nucleotide excision repair (NER), while rodents show slower repair kinetics. This divergence is attributed to polymorphisms in NER genes (e.g., XPC) and species-specific expression of repair enzymes .

Q. What explains the variability in bacterial degradation rates of this compound across studies?

Discrepancies arise from strain-specific enzyme expression (e.g., dioxygenases in Mycobacterium vs. hydrolases in Pseudomonas) and environmental factors (pH, temperature). For instance, Magnetospirillum magneticum AMB-1 degrades dihydrodiols 40% faster under microaerophilic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-11,12-diol
Reactant of Route 2
Benzo[a]pyrene-11,12-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.